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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenol

Cat. No.: B1362261

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-
Fluoro-2-methoxyphenol (CAS No. 72955-97-6), a key intermediate in the synthesis of
various pharmaceutical and agrochemical compounds.[1] This document is intended for
researchers, scientists, and drug development professionals, offering field-proven insights into
the structural elucidation of this molecule using modern spectroscopic techniques.

While a definitive, publicly archived experimental spectrum for 5-Fluoro-2-methoxyphenol is
not readily available, this guide will present a detailed analysis of its expected spectral
characteristics based on fundamental principles and data from analogous compounds.
Furthermore, it provides robust, self-validating experimental protocols for acquiring high-quality
spectral data.

Molecular Structure and Spectroscopic Overview

5-Fluoro-2-methoxyphenol, with the chemical formula C7H7FOz2, has a molecular weight of
approximately 142.13 g/mol .[2] Its structure, featuring a guaiacol (2-methoxyphenol) backbone
with a fluorine substituent at the 5-position, presents a distinct spectroscopic fingerprint. The
interplay between the electron-donating methoxy (-OCHs) and hydroxyl (-OH) groups, and the
electron-withdrawing fluorine (-F) atom, dictates the chemical environment of each proton and
carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR)
spectroscopy. Infrared (IR) spectroscopy reveals the characteristic vibrational modes of its
functional groups, while Mass Spectrometry (MS) provides insights into its molecular weight
and fragmentation patterns.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1362261?utm_src=pdf-interest
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7703366.htm
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5-

Fluoro-2-methoxyphenol, both *H and 13C NMR are indispensable.

'H NMR Spectroscopy: A Proton's Perspective

Expected *H NMR Spectrum: The *H NMR spectrum is anticipated to display signals

corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The

chemical shifts (d) are influenced by the electronic effects of the substituents on the benzene

ring.
) Expected Chemical o Coupling Constant
Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)
-OH 55-6.5 Singlet (broad)
JH6-F5 = 3-4 Hz, JH6-
H-6 6.90 - 7.10 Doublet of doublets
H4 =0.5 Hz
JHA4-F5 = 8-9 Hz, JH4-
H-4 6.80 - 7.00 Doublet of doublets
H3 = 8-9 Hz
JH3-H4 = 8-9 Hz,
H-3 6.70-6.90 Doublet of doublets
JH3-F5 = 4-5 Hz
-OCHs 3.80-3.90 Singlet

Expertise in Interpretation:

e The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen

bonding. Its chemical shift can vary with concentration and solvent.

e The aromatic region will exhibit a complex splitting pattern due to proton-proton and proton-

fluorine couplings. The fluorine atom at C-5 will couple with the ortho protons (H-4 and H-6)

and the meta proton (H-3) with distinct coupling constants.

o The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to

couple with.
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3C NMR Spectroscopy: The Carbon Backbone

Expected 3C NMR Spectrum: The proton-decoupled 3C NMR spectrum is expected to show
seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical
shifts are highly dependent on the electronic environment and the direct or through-space
effects of the fluorine atom.

Expected Chemical Shift (J,

Assignment C-F Coupling (J, Hz)
ppm)

C-5 157 - 160 1JC-F = 235-245 Hz

C-2 148 - 151 3JC-F=3-5Hz

C-1 145 - 148 4JC-F=1-3Hz

C-6 115-118 2JC-F = 20-25 Hz

C-4 112 - 115 2JC-F = 20-25 Hz

C-3 105 - 108 3JC-F=7-9Hz

-OCHs 55-57

Expertise in Interpretation:

e The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling
constant (1JC-F) and will be significantly deshielded.

e The carbons ortho and meta to the fluorine atom will show smaller, two-bond (2JC-F) and
three-bond (3JC-F) couplings, respectively.

e The chemical shift of the methoxy carbon is characteristic for an aromatic ether.[3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.
e Sample Preparation:

o Weigh 10-20 mg of high-purity 5-Fluoro-2-methoxyphenol.
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o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-ds) in a 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Ensure the solution is free of any particulate matter.

e Instrument Setup and Data Acquisition:
o Use a high-field NMR spectrometer (=400 MHz) for optimal resolution.

o Tune and shim the instrument on the sample to achieve a narrow and symmetrical lock
signal.

o For 'H NMR, acquire the spectrum using a standard single-pulse experiment.

o For 3C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A
DEPT-135 experiment can be run to differentiate between CH, CHz, and CHs signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.

Expected IR Spectrum: The IR spectrum of 5-Fluoro-2-methoxyphenol will be dominated by
absorptions from the O-H, C-H, C=C, C-0O, and C-F bonds.
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Expected Wavenumber

Vibrational Mode Intensity
(cm~)
O-H stretch (phenolic) 3200 - 3600 Strong, broad
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (methyl) 2850 - 2960 Medium
C=C stretch (aromatic) 1500 - 1600 Medium to strong
C-O stretch (aryl ether) 1200 - 1275 Strong
C-F stretch 1100 - 1200 Strong
C-O stretch (phenol) 1180 - 1260 Strong

Expertise in Interpretation:

» The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in
hydrogen bonding.

e The presence of multiple bands in the 1500-1600 cm~?* region is characteristic of the
aromatic ring.

e The strong absorption due to the C-O stretching of the aryl ether and the C-F stretch are key
diagnostic peaks.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.
e Sample Preparation:

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

o Place a small amount of solid 5-Fluoro-2-methoxyphenol onto the crystal.

o Data Acquisition:
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o Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.
o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information from its fragmentation pattern.

Expected Mass Spectrum (Electron lonization):

e Molecular lon (M*e): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of
142, corresponding to the molecular weight of 5-Fluoro-2-methoxyphenol. Due to the
stability of the aromatic ring, this peak should be prominent.

o Key Fragmentation Pathways:

o Loss of a methyl radical (-+CHs): A significant fragment at m/z 127 is expected from the

cleavage of the methyl group from the methoxy moiety.

o Loss of formaldehyde (-CH20): A fragment at m/z 112 could arise from the rearrangement

and loss of formaldehyde from the molecular ion.

o Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols is the loss
of CO, which would lead to a fragment at m/z 114.

Experimental Protocol for Electron lonization (El) Mass
Spectrometry

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS).
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 lonization and Analysis:

o The sample is vaporized and bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole or time-of-flight).

o A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Data and Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the
molecular structure with atom numbering, the expected key NMR correlations, and a
generalized workflow for spectral data acquisition and analysis.

Molecular Structure and Atom Numbering

Caption: Structure of 5-Fluoro-2-methoxyphenol with [IUPAC numbering.
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Caption: A generalized workflow for the comprehensive spectral analysis.

Conclusion

The structural characterization of 5-Fluoro-2-methoxyphenol is reliably achieved through a
combination of NMR, IR, and Mass Spectrometry. This guide has provided the expected
spectral data based on established spectroscopic principles, offering a valuable reference for
researchers. The detailed experimental protocols herein serve as a robust framework for
obtaining high-quality, reproducible data, ensuring the confident structural confirmation of this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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